2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde
Overview
Description
2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of an aldehyde group attached to a phenyl ring substituted with isopropyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the oxidation of 2-(3-Isopropyl-4-methoxyphenyl)ethanol using pyridinium chlorochromate (PCC) in dichloromethane. This reaction typically requires the presence of a molecular sieve and Celite to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Nucleophilic Addition: The aldehyde group can react with nucleophiles such as alcohols to form hemiacetals and acetals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophilic Addition: Acid catalysts such as hydrochloric acid (HCl) are used to facilitate the addition of alcohols to the aldehyde group.
Major Products Formed
Oxidation: 2-(3-Isopropyl-4-methoxyphenyl)acetic acid.
Reduction: 2-(3-Isopropyl-4-methoxyphenyl)ethanol.
Nucleophilic Addition: Hemiacetals and acetals, depending on the specific nucleophile used.
Scientific Research Applications
2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity and therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in a wide range of chemical reactions. The presence of the isopropyl and methoxy groups can influence the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetaldehyde: Lacks the isopropyl group, resulting in different reactivity and applications.
3-Isopropyl-4-methoxybenzaldehyde: Contains a benzaldehyde group instead of an acetaldehyde group, leading to different chemical behavior.
2-(3-Isopropylphenyl)acetaldehyde:
Uniqueness
2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both isopropyl and methoxy groups on the phenyl ring can influence its chemical behavior and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-methoxy-3-propan-2-ylphenyl)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)11-8-10(6-7-13)4-5-12(11)14-3/h4-5,7-9H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOOBEMEULXITJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CC=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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